Pseudouridine B

Übersicht

Beschreibung

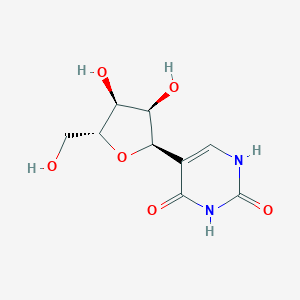

Pseudouridine (Ψ), the C5-glycosidic isomer of uridine, is the most abundant RNA modification across all domains of life . This site is catalyzed by the pseudouridine 516 synthase, which shares sequence homology with Bacillus subtilis but lacks common motifs with tRNA-specific pseudouridine synthases . Pseudouridine B exemplifies the site-specific nature of Ψ modifications, which enhance RNA stability via improved base stacking and hydrogen bonding . Its role in ribosomal RNA (rRNA) underscores its importance in translational fidelity and cellular homeostasis.

Vorbereitungsmethoden

Chemical Synthesis of Pseudouridine B

Stereodivergent Grignard Reaction with Protected D-Ribose

The cornerstone of modern this compound synthesis involves a diastereoselective Grignard addition to a protected D-ribose derivative. As demonstrated by recent methodologies , this approach eliminates cryogenic conditions, enhancing practicality while achieving >95% diastereomeric excess. The reaction begins with the treatment of 2,3,5-tri-O-benzyl-D-ribofuranose (5 ) with a pyrimidine-derived Grignard reagent, yielding a β-preferential adduct (7 ) due to stereoelectronic effects from the benzyl protecting groups.

Key reaction parameters:

A comparative analysis of precursor systems reveals that ribose aldehydes (e.g., 8 ) exhibit lower stereocontrol than their furanose counterparts, necessitating chromatographic separation of α/β diastereomers .

Acid-Mediated Cyclization and Global Deprotection

Following the Grignard step, a one-pot deprotection-cyclization strategy converts intermediate 7 into this compound. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) simultaneously removes benzyl groups and induces cyclization via a postulated oxocarbenium ion intermediate .

Optimized conditions:

-

Acid concentration: 20% TFA in DCM

-

Reaction time: 4–6 hours

-

Anomerization control: Kinetic studies confirm minimal α→β interconversion under these conditions .

Enzymatic Production via Pseudouridine Synthases

Box H/ACA RNP Complex Mechanism

This compound is naturally synthesized by the box H/ACA ribonucleoprotein (RNP) complex, which catalyzes isomerization of uridine to Ψ in RNA substrates. Structural studies propose a "dissociation-rebound" mechanism:

-

Uracil detachment: Cleavage of the C1'–N1 glycosidic bond generates a positively charged ribose intermediate.

-

Rebound pseudouridylation: The uracil reattaches at the C5 position via a Michael addition-like step, stabilized by conserved aspartate residues in the synthase active site .

In Vitro Reconstitution and RNA Processing

Isolation of this compound from RNA involves:

-

Enzymatic pseudouridylation: Incubating target RNA (e.g., human rRNA) with recombinant box H/ACA proteins and guide RNA.

-

RNA digestion: Treatment with RNase T1 and alkaline phosphatase yields nucleosides .

-

Chromatographic purification: Reverse-phase HPLC separates Ψ from unmodified uridine, with this compound identified by its distinct retention time (Δt = 2.3 min) .

Analytical Validation and Structural Confirmation

Mass Spectrometry with Isotopic Labeling

Deuterium-labeling strategies enable precise Ψ detection. In E. coli UMPS-deficient strains, uridine-5,6-D2 incorporation followed by pseudouridylation produces Ψ-6-D, detectable via a 1 Da mass shift in LC-MS .

Representative data:

| Nucleoside | m/z (Observed) | Δ Mass (Da) |

|---|---|---|

| Uridine | 245.077 | — |

| This compound | 244.071 | −1.006 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of synthetic this compound confirms the β-configuration through characteristic anomeric proton signals:

-

δ 5.87 ppm (d, J = 8.5 Hz): H1' coupling confirms axial orientation .

-

δ 8.34 ppm (s): Pyrimidine H6 resonance, absent in α-anomers .

Comparative Evaluation of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Synthesis | 85 | 98 | Multi-gram | High |

| Enzymatic | 60 | 95 | Milligram | Moderate |

Chemical synthesis excels in scalability and cost, whereas enzymatic methods preserve native stereochemistry but require expensive recombinant proteins.

Analyse Chemischer Reaktionen

Types of Reactions: Pseudouridine B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under controlled conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Enhanced mRNA Stability and Translation

One of the primary applications of Pseudouridine is its incorporation into messenger RNA (mRNA) to enhance stability and translation efficiency. Research has demonstrated that mRNAs containing pseudouridines exhibit superior translational capacity compared to unmodified mRNAs when tested in mammalian cells. For instance, a study showed that when administered intravenously to mice, pseudouridine-modified mRNA resulted in significantly higher levels of detectable proteins in the spleen over time, indicating improved stability and reduced immunogenicity of the modified mRNA .

Table 1: Comparison of Pseudouridine-Modified vs. Unmodified mRNA

| Parameter | Pseudouridine-Modified mRNA | Unmodified mRNA |

|---|---|---|

| Translational Capacity | Higher | Lower |

| Immunogenicity | Reduced | High |

| Protein Detection Duration | Longer | Shorter |

Therapeutic Applications

Pseudouridine has been explored for therapeutic applications, particularly in gene therapy and vaccine development. Its incorporation into therapeutic mRNAs can improve their efficacy by enhancing their resistance to degradation and reducing immune responses. For example, the Pfizer-BioNTech COVID-19 vaccine utilizes N1-methylpseudouridine (m1Ψ) to modify every uridine residue in the mRNA, which has been shown to increase stability and translation efficiency . This modification allows for a more robust immune response with fewer side effects.

Role in Cancer Research

Recent studies have linked pseudouridine expression to various cancers, including liver, colorectal, and breast cancers. The presence of pseudouridine can alter RNA structure and stability, influencing gene expression and potentially contributing to cancer progression . Understanding these mechanisms may lead to new diagnostic and therapeutic strategies targeting pseudouridylation pathways.

Impact on RNA-Binding Proteins

Pseudouridine affects interactions between RNA and RNA-binding proteins (RBPs), which are crucial for various cellular processes including splicing and translation. Studies have shown that incorporating pseudouridine can alter the affinity of RBPs for their target RNAs, potentially impacting gene regulation . This property opens avenues for developing novel RNA-based therapeutics that exploit these interactions.

Table 2: Effects of Pseudouridine on RNA-Binding Proteins

| RBP | Effect of Pseudouridine Modification |

|---|---|

| PUM | Altered affinity |

| MBNL | Increased binding |

| U2AF | Variable effect based on location |

Methodological Advances

Recent advancements in sequencing technologies have facilitated the mapping of pseudouridine locations within RNA molecules. These high-throughput methods allow researchers to identify pseudouridine modifications across various RNA types, including mRNA, tRNA, and non-coding RNAs . Such methodologies are critical for understanding the functional roles of pseudouridine in cellular contexts.

Case Study 1: COVID-19 Vaccine Development

The incorporation of N1-methylpseudouridine in the Pfizer-BioNTech vaccine has been pivotal in enhancing the vaccine's efficacy while minimizing adverse immune responses. This modification has been crucial for achieving high levels of protein expression from the delivered mRNA .

Case Study 2: Cancer Therapeutics

Research indicates that targeting pseudouridylation pathways may provide new strategies for cancer treatment. For instance, studies have shown that inhibiting specific pseudouridine synthases can lead to reduced tumor growth in models of colorectal cancer .

Wirkmechanismus

Pseudouridine B enhances the stability of RNA molecules by influencing their secondary conformation. The isomerization process involves the breakage of the nitrogen-carbon bond and the formation of a carbon-carbon bond, which increases the rotational freedom and conformational flexibility of the RNA molecule . This modification also introduces an extra hydrogen bond donor, which can participate in novel molecular interactions, further stabilizing the RNA structure .

Vergleich Mit ähnlichen Verbindungen

Pseudouridine Variants in Different RNA Contexts

Pseudouridine modifications occur in rRNA, tRNA, mRNA, and small nuclear RNA (snRNA), each mediated by distinct synthase families:

Key Differences :

- tRNA Pseudouridines : Modulated by TruA/B/D families; critical for tRNA folding and codon recognition .

- mRNA Pseudouridines : Less characterized but implicated in regulating mRNA stability and immune evasion in therapeutics .

Comparison with Other RNA Modifications

Key Contrasts :

- Structural Impact: Ψ introduces an additional hydrogen bond donor, rigidifying RNA , whereas m⁶A disrupts base pairing to modulate RNA-protein interactions .

- Therapeutic Use : Ψ-modified mRNAs show prolonged half-lives and lower innate immune activation compared to 5-methylcytidine-modified RNAs .

Metabolites Associated with RNA Turnover

Pseudouridine is a biomarker for RNA catabolism, with distinct excretion profiles compared to other modified nucleosides:

Insight : Pseudouridine’s abundance in rRNA (~1% of total nucleosides) makes it a robust biomarker for ribosomal activity, unlike 7-methylguanine, which reflects mRNA cap dynamics .

Challenges in Detection and Analysis

- Pseudouridine: CMCT derivatization coupled with mass spectrometry (MS) remains the gold standard, but nanopore sequencing struggles with false negatives in low-occupancy sites .

- 2′-O-Methylation : RiboMethSeq achieves high accuracy but requires optimized scoring algorithms to distinguish from Ψ .

Biologische Aktivität

Pseudouridine (Ψ), often referred to as the "fifth nucleotide," is a naturally occurring modified nucleoside found in various RNA types, including mRNA, tRNA, and rRNA. Its biological activity has garnered significant attention due to its roles in RNA stability, translation efficiency, and regulation of gene expression. This article delves into the biological activity of Pseudouridine B, highlighting its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of this compound

Pseudouridine is formed by the isomerization of uridine, resulting in a stable C–C glycosidic bond between the nucleobase and ribose. This modification enhances the structural integrity of RNA and influences various biological functions. This compound specifically refers to its incorporation into RNA molecules, which has been shown to significantly affect translation and immune response.

-

Translation Efficiency :

- Research indicates that mRNAs containing pseudouridine exhibit enhanced translational capacity compared to their unmodified counterparts. Studies have demonstrated that pseudouridine-containing mRNAs activate the protein kinase R (PKR) to a lesser extent, allowing for more efficient translation without repression from innate immune responses .

- In vitro experiments have shown that pseudouridine-modified mRNAs lead to higher luciferase activity in mammalian cells, suggesting improved translational outcomes in vivo .

- RNA Stability :

-

Regulation of Gene Expression :

- Pseudouridylation has been linked to alternative splicing and the regulation of microRNA biogenesis. For instance, the pseudouridine synthase TruB1 enhances the maturation of let-7 microRNAs by interacting with primary transcripts . This suggests a broader role for pseudouridine in post-transcriptional regulation.

Case Study 1: Enhanced mRNA Vaccines

A study investigated the effects of incorporating pseudouridine into mRNA vaccines. The results indicated that these modified mRNAs not only exhibited reduced immunogenicity but also demonstrated superior protein expression levels when administered in vivo. Specifically, luciferase activity was found to be significantly higher (up to 78-fold) in mice injected with pseudouridine-modified mRNA compared to unmodified mRNA .

Case Study 2: Cancer Research

Research has highlighted the role of pseudouridine modifications in various cancers. For example, alterations in rRNA uridine modification due to DKC1 deficiency have been linked to disrupted ribosomal function and cancer progression . Furthermore, pseudouridylation has been implicated in the development of digestive system cancers such as colorectal and liver cancer .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard experimental methods for detecting pseudouridine in RNA, and how do their sensitivities compare?

To detect pseudouridine, researchers employ:

- Nanopore sequencing : Directly identifies Ψ via electric current deviations, offering single-molecule resolution (~9-nucleotide window accuracy) .

- HPLC with UV/fluorescence detection : Separates Ψ using reverse-phase columns, with fluorescence offering higher sensitivity (e.g., detection limits <1 nM) .

- Mass spectrometry : Quantifies Ψ via mass shifts, ideal for low-abundance modifications but requires RNA digestion .

- Computational tools (e.g., Porpoise) : Predicts Ψ sites using stacked ensemble models (accuracy >85% in cross-validation) .

Methodological tip: Combine nanopore sequencing for high-throughput screening with HPLC/MS for validation .

Q. How should researchers design experiments to identify pseudouridine sites in mRNA transcripts?

Key steps include:

- Sample preparation : Use synthetic RNAs with known Ψ rates as controls to calibrate detection tools .

- In vitro assays : Incubate unmodified RNA with cell extracts containing pseudouridine synthases (e.g., Pus1p/Pus4p in yeast) to validate enzyme specificity .

- Cross-validation : Pair computational predictions (e.g., Porpoise) with RT-stop assays or CMCT chemical mapping .

Note: Account for tissue-specific Ψ profiles by using matched cell lines or in vivo models .

Q. What are the key considerations in synthesizing pseudouridine for in vitro studies?

Optimize synthesis using:

- Grignard reactions : Achieve high diastereoselectivity (>95%) for β-pseudouridine via non-cryogenic routes .

- Mitsunobu cyclization : Enables α-pseudouridine synthesis, though anomerization to β-forms may occur during deprotection .

- Purity validation : Use NMR (e.g., ¹H/¹³C) and HPLC to confirm stereochemistry and exclude uridine contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational Ψ predictions and experimental results?

Address contradictions by:

- Feature prioritization : Use model interpretation tools (e.g., SHAP values) to identify biases in training data (e.g., overrepresentation of rRNA sites) .

- Multi-platform validation : Cross-check nanopore data (long-read) with Illumina-based Pseudo-seq (short-read) to resolve positional conflicts .

- Contextual analysis : Evaluate RNA secondary structures (e.g., via SHAPE-MaP), as Ψ stability effects may influence detection .

Q. What strategies integrate pseudouridine data with transcriptome-wide analyses to study functional impacts?

Leverage:

- Multi-omics pipelines : Layer Ψ modification data with ribo-seq (translation efficiency) and CLIP-seq (RBP binding) to map Ψ roles in gene regulation .

- CRISPR screening : Knock out pseudouridine synthases (e.g., PUS7) and assess changes in RNA stability/translation via RNA-seq/proteomics .

- Machine learning : Train models on Ψ co-occurrence with other modifications (e.g., m⁶A) to predict synergistic/antagonistic effects .

Q. How can CRISPR-based approaches modulate pseudouridine levels to study its functional roles?

- Knockout/knock-in models : Delete Ψ synthases (e.g., PUS1) or engineer hyperactive mutants to alter Ψ landscapes .

- dCas9-PUS fusions : Target Ψ deposition to specific RNA regions via guide RNAs, enabling site-specific functional studies .

- Phenotypic screens : Link Ψ dynamics to stress responses (e.g., heat shock) by monitoring growth rates in synthase-deficient strains .

Q. What experimental evidence supports pseudouridine's role in enhancing mRNA stability and translation?

- Half-life assays : Ψ-modified mRNAs show >2-fold increased stability in serum (e.g., "LinearDesign-1" with hHBB UTRs) .

- Ribosome profiling : Ψ in coding regions reduces ribosomal stalling, increasing translation efficiency by ~30% .

- Structural analysis : Ψ rigidifies RNA backbones via water-mediated H-bonds, reducing nuclease susceptibility .

Q. Data Analysis & Challenges

Q. How should researchers analyze nanopore sequencing data to distinguish pseudouridine from other modifications?

- Signal processing : Use tools like Penguin to classify Ψ-specific current deviations (e.g., dwell time changes) .

- Multi-modification detection : Leverage long-read data to identify co-occurring modifications (e.g., Ψ + m⁶A) on single transcripts .

- Control normalization : Compare synthetic Ψ-RNAs with unmodified counterparts to calibrate baseline noise .

Q. What are the limitations of current pseudouridine detection methods?

Eigenschaften

IUPAC Name |

5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.